molecular formula C17H33NO B3052400 N-Tetradecylacrylamide CAS No. 40952-11-2

N-Tetradecylacrylamide

Cat. No.: B3052400
CAS No.: 40952-11-2
M. Wt: 267.4 g/mol
InChI Key: DBLNSVZHOZOZQX-UHFFFAOYSA-N
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Description

N-Tetradecylacrylamide is an organic compound with the molecular formula C17H33NO. It is a long-chain acrylamide derivative, characterized by the presence of a tetradecyl group attached to the nitrogen atom of the acrylamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Tetradecylacrylamide can be synthesized through the reaction of tetradecylamine with acryloyl chloride. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and the use of automated systems for reaction monitoring and control can enhance efficiency. Industrial production may also involve additional purification steps, such as distillation or advanced chromatography techniques, to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Tetradecylacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound. Substitution reactions can lead to a variety of substituted acrylamide derivatives .

Scientific Research Applications

N-Tetradecylacrylamide has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: The compound is employed in the study of cell-extracellular matrix interactions and as a component in hydrogels for tissue engineering.

    Medicine: this compound is investigated for its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of N-Tetradecylacrylamide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes and proteins, influencing cellular processes such as adhesion, migration, and differentiation. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Tetradecylacrylamide is unique due to its specific chain length, which imparts distinct physical and chemical properties. This chain length balances hydrophobicity and hydrophilicity, making it suitable for various applications where other similar compounds may not perform as effectively .

Properties

IUPAC Name

N-tetradecylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-17(19)4-2/h4H,2-3,5-16H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLNSVZHOZOZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193953
Record name N-Tetradecylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40952-11-2
Record name N-Tetradecyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40952-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Tetradecylacrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040952112
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Tetradecylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tetradecylacrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.127
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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